
Ethyl 4-bromo-3-chloro-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-3-chloro-2-methylbenzoate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and a methyl group, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-chloro-2-methylbenzoate can be synthesized through a multi-step process involving the bromination and chlorination of 2-methylbenzoic acid, followed by esterification. The general steps are as follows:
Bromination: 2-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 3-position.
Esterification: The resulting 4-bromo-3-chloro-2-methylbenzoic acid is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the halogens.
Reduction: Ethyl 4-bromo-3-chloro-2-methylbenzyl alcohol.
Hydrolysis: 4-bromo-3-chloro-2-methylbenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-3-chloro-2-methylbenzoate is used in scientific research for various purposes:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-chloro-2-methylbenzoate depends on its specific application. In biological systems, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Ethyl 4-bromo-3-chloro-2-methylbenzoate can be compared with other halogenated benzoates such as:
- Ethyl 4-bromo-3-methylbenzoate
- Ethyl 4-chloro-3-methylbenzoate
- Ethyl 4-bromo-2-methylbenzoate
Uniqueness
The presence of both bromine and chlorine atoms in this compound makes it unique compared to its analogs. This dual halogenation can influence its reactivity and interactions in chemical and biological systems, providing distinct properties and applications.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
ethyl 4-bromo-3-chloro-2-methylbenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
UIENUYYSMKORTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate](/img/structure/B13932824.png)
![1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea](/img/structure/B13932828.png)
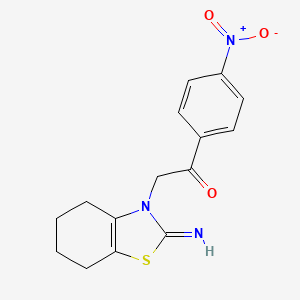
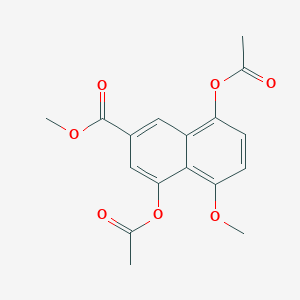
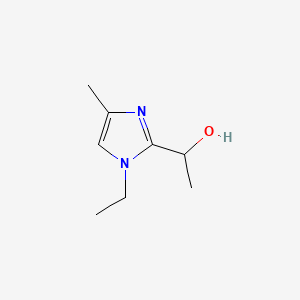
![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)
![4-[(Cyclopentylmethoxy)methyl]piperidine](/img/structure/B13932869.png)
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
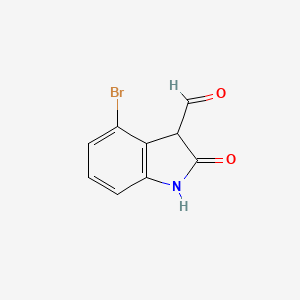
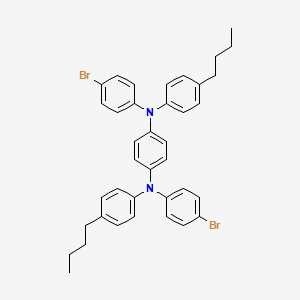
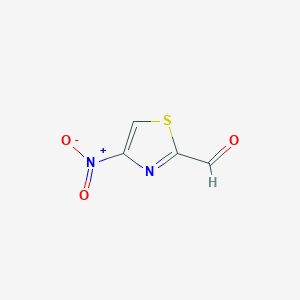
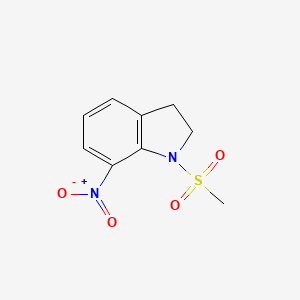
![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)

